5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine is a synthetic organic compound with significant interest in medicinal chemistry and pharmacology. This compound belongs to the quinazoline class, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of this compound, characterized by dichloro and N-pentyl substitutions, provides unique chemical reactivity and potential therapeutic applications.
This compound can be synthesized through various multi-step organic reactions, often starting from simpler precursors such as 5,6-dichloro-2-nitroaniline. The synthesis typically involves reduction and cyclization processes to form the quinazoline core structure, followed by the introduction of the N-pentyl group through alkylation reactions.
5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine is classified under:
The synthesis of 5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine typically involves a series of reactions:
The optimization of reaction conditions (temperature, solvent choice, and catalysts) is crucial for maximizing yield and purity in both laboratory and industrial settings. Automated processes may be employed for large-scale production to enhance efficiency.
The molecular structure of 5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine features:
| Property | Value |
|---|---|
| Molecular Weight | 300.2 g/mol |
| IUPAC Name | 5,6-dichloro-4-methyl-N-pentyl-3,4-dihydroquinazolin-2-imine |
| InChI Key | KWSPNAJQAKRWPP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN=C1NC(C2=C(N1)C=CC(=C2Cl)Cl)C |
5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine can participate in various chemical reactions:
These reactions are often facilitated by specific reagents or catalysts that enhance the reaction rates and selectivity towards desired products.
The mechanism of action for compounds like 5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine typically involves interaction with biological targets such as enzymes or receptors. The specific interactions can lead to modulation of biological pathways relevant to disease processes.
The physical properties of 5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine include:
Key chemical properties include:
Relevant analyses may include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine has potential applications in:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8